(S)-2-Amino-2-(3,5-difluorophenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral organic compound characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl ring The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
Scientific Research Applications
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Asymmetric Synthesis: Due to its chiral nature, it is employed in the synthesis of enantiomerically pure compounds.
Biological Studies: It serves as a model compound for studying enzyme-catalyzed reactions and chiral recognition processes.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3,5-difluoroacetophenone using a chiral reducing agent to obtain the desired enantiomer. The reaction typically requires specific conditions, such as low temperatures and the presence of a catalyst to ensure high enantioselectivity.
Another method involves the use of biocatalysts, such as enzymes, to achieve the asymmetric reduction of 3,5-difluoroacetophenone. This biocatalytic process is advantageous due to its mild reaction conditions and high specificity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Formation of 3,5-difluoroacetophenone.
Reduction: Formation of various chiral alcohols.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions that facilitate its biological activity .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,5-difluorophenyl)ethanol: Similar in structure but lacks the amino group.
3,5-Difluoroacetophenone: Precursor in the synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
2-Amino-1-(3,5-difluorophenyl)ethanol: Positional isomer with different chemical properties.
Uniqueness
This compound is unique due to its combination of a chiral center, amino group, and difluorophenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBFFNJZLJBJI-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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